kallstroemin D

Description

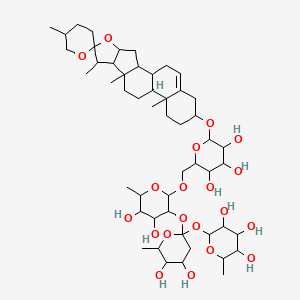

Kallstroemin D is a carbohydrate-derived natural compound identified as an antagonist of chemokine receptors, a class of G-protein-coupled receptors (GPCRs) critical in immune response regulation and inflammatory pathways . Unlike alkaloids or terpenoids, this compound belongs to a rare group of carbohydrate derivatives with demonstrated bioactivity against GPCRs. Its structure includes sugar moieties linked to a core scaffold, which facilitates selective receptor interactions.

Properties

Molecular Formula |

C51H82O20 |

|---|---|

Molecular Weight |

1015.2 g/mol |

IUPAC Name |

2-[2-[4,5-dihydroxy-6-methyl-2-[[3,4,5-trihydroxy-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O20/c1-21-10-15-50(63-19-21)22(2)34-32(69-50)17-30-28-9-8-26-16-27(11-13-48(26,6)29(28)12-14-49(30,34)7)66-45-42(60)40(58)38(56)33(67-45)20-62-47-44(41(59)37(55)24(4)65-47)70-51(18-31(52)35(53)25(5)68-51)71-46-43(61)39(57)36(54)23(3)64-46/h8,21-25,27-47,52-61H,9-20H2,1-7H3 |

InChI Key |

JXANHBVHGVNOQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(C(O8)C)O)O)OC9(CC(C(C(O9)C)O)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kallstroemin D involves several steps, starting from the extraction of the compound from natural sources. The leaves of Syagrus orinocensis are subjected to methanolic extraction, followed by solvent-solvent partitioning. The extract is then purified using Sephadex LH-20 chromatography and reversed-phase high-performance liquid chromatography (HPLC) to obtain pure this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Kallstroemin D undergoes various chemical reactions, including:

Oxidation: The steroidal backbone can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the steroidal core.

Substitution: The glycosidic bonds can be hydrolyzed or substituted with other sugar moieties under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various glycoside analogs.

Scientific Research Applications

Kallstroemin D has several scientific research applications, including:

Chemistry: It serves as a model compound for studying the structure and reactivity of steroidal glycosides.

Medicine: The compound’s ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic applications.

Industry: this compound can be used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of kallstroemin D involves its interaction with specific molecular targets, such as chemokine receptors. It has been shown to act as an antagonist of the CXCR3 receptor, which plays a role in the inflammatory process . By blocking the interaction between the receptor and its ligands, this compound can potentially reduce inflammation and tissue damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Kallstroemin D shares functional roles with steroidal glycosides and hypoglaucine , both of which are also chemokine receptor antagonists. However, their structural frameworks differ significantly:

- Steroidal glycosides (e.g., digoxin analogs) feature a steroid backbone conjugated with sugar groups, enabling membrane receptor binding via hydrophobic (steroid) and hydrophilic (sugar) interactions.

- Hypoglaucine, though structurally undefined in the provided evidence, is hypothesized to be an alkaloid or terpenoid derivative based on naming conventions.

- This compound lacks a steroid or terpenoid core, instead relying on carbohydrate-specific motifs for receptor engagement. This distinction may influence binding kinetics and receptor subtype selectivity .

Pharmacological Activity

The antagonistic activity of this compound against chemokine receptors is comparable to steroidal glycosides but differs mechanistically. For example:

- Steroidal glycosides (e.g., digoxin ) primarily target Na⁺/K⁺-ATPase but exhibit off-target GPCR modulation.

- Hypoglaucine ’s activity remains less characterized, though it may share receptor targets with this compound .

Functional Group Contributions

- Nitrogen-containing alkaloids (e.g., conessine ) rely on basic amine groups for ionic interactions with GPCRs, whereas This compound utilizes hydroxyl and glycosidic bonds for hydrogen bonding and steric complementarity.

- Terpenoids (e.g., betulinic acid) lack nitrogen but employ lipophilic triterpene structures for membrane penetration, a feature absent in the polar this compound .

Data Table: Comparative Analysis of this compound and Analogous Compounds

Research Findings and Limitations

- Structural Insights : this compound’s carbohydrate architecture may reduce off-target effects compared to steroidal or alkaloid-based antagonists, as evidenced by computational docking studies highlighting its selective binding to chemokine receptor extracellular domains .

- Synthetic Challenges: Unlike terpenoids or alkaloids, which are often semi-synthesized from natural precursors, this compound’s synthesis requires complex glycosylation steps, limiting large-scale production .

- Data Gaps : The provided evidence lacks quantitative pharmacological data (e.g., IC₅₀ values) for this compound, necessitating reference to supplementary materials in primary studies (e.g., spectral data in Supplementary Tables 1–8 , synthesis protocols in Supplementary Fig. 1 ).

Q & A

Q. What are the primary analytical techniques for isolating and identifying Kallstroemin D in natural extracts?

this compound isolation typically involves solvent extraction followed by chromatographic separation (e.g., HPLC, TLC) and spectroscopic characterization (NMR, MS). To ensure purity, researchers should cross-validate results using multiple techniques (e.g., comparing retention times in HPLC with NMR chemical shifts). For reproducibility, document solvent gradients, column specifications, and calibration standards in detail .

Q. How should researchers design initial bioactivity assays for this compound?

Begin with in vitro assays targeting hypothesized biological pathways (e.g., enzyme inhibition or cytotoxicity). Use dose-response curves to establish IC50 values, and include positive/negative controls (e.g., known inhibitors or DMSO blanks). Replicate experiments across three independent trials to assess variability. For cytotoxicity, adhere to cell viability protocols (e.g., MTT assay) with standardized cell lines .

Q. What are the critical parameters for ensuring this compound stability during storage?

Stability depends on solvent choice (e.g., DMSO for long-term storage at -80°C), light exposure (store in amber vials), and temperature consistency. Conduct accelerated degradation studies under varying conditions (pH, temperature) and monitor via HPLC to identify optimal storage protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from differences in assay conditions (e.g., cell type, concentration ranges). Perform a systematic review of experimental variables across studies , then design a meta-analysis using standardized protocols. Validate findings with orthogonal methods (e.g., siRNA knockdown if a protein target is proposed) .

Q. What strategies are effective for elucidating this compound’s 3D structure and stereochemistry?

Combine X-ray crystallography (for single-crystal analysis) with computational modeling (e.g., DFT calculations). For ambiguous regions, use NOESY NMR to resolve spatial proximities. Cross-reference with synthetic analogs to confirm stereochemical assignments .

Q. How should researchers address low yield in this compound synthesis or extraction?

Optimize extraction via response surface methodology (RSM) to model solvent ratios, temperature, and time. For synthetic routes, evaluate catalytic systems (e.g., chiral catalysts for enantioselective synthesis) and track byproducts via LC-MS. Consider semi-synthesis from abundant precursors if total synthesis is impractical .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Use nonlinear regression models (e.g., sigmoidal curves in GraphPad Prism) to calculate efficacy parameters (IC50, Hill coefficient). Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify outlier responses .

Q. How to validate this compound’s target engagement in complex biological systems?

Use pull-down assays with biotinylated probes or CRISPR-Cas9-edited cell lines lacking the putative target. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vivo validation, employ knockout animal models .

Data Management and Reproducibility

Q. What metadata standards are essential for sharing this compound research data?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data (NMR, MS), instrument parameters, and biological replicate IDs. Use repositories like Zenodo or ChEMBL with unique DOIs. Document synthesis steps using CIF files for crystallography .

Q. How to mitigate batch-to-batch variability in this compound studies?

Implement quality control (QC) checks for each batch: HPLC purity ≥95%, NMR spectral match to published data. Use internal standards (e.g., deuterated analogs) in assays to normalize batch effects. Share QC data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.